Molecular structure and properties of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
The following technical guide provides an in-depth analysis of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone (CAS 89894-08-6), a highly functionalized aromatic scaffold used in the synthesis of bioactive heterocycles an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone (CAS 89894-08-6), a highly functionalized aromatic scaffold used in the synthesis of bioactive heterocycles and pharmaceutical intermediates.
Structural Dynamics, Synthetic Pathways, and Pharmaceutical Utility
Executive Summary
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone (also known as 4'-Chloro-2'-hydroxy-5'-nitroacetophenone) represents a strategic "push-pull" aromatic system. Characterized by a dense functionalization pattern (1,2,4,5-tetrasubstitution), this molecule integrates an electron-donating hydroxyl group with two strong electron-withdrawing groups (nitro and acetyl) and a halogen handle. Its utility in drug development stems from its ability to serve as a divergent intermediate: the nitro group offers a gateway to aniline-based heterocycles (e.g., quinolines, indoles), while the ortho-hydroxy ketone motif supports chelating pharmacophores and biomimetic synthesis.
Molecular Architecture & Electronic Properties
The reactivity of this compound is defined by the interplay between its substituents. The 1,2,4,5-substitution pattern creates a unique electronic environment:
Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong intramolecular hydrogen bond (IMHB) with the C1-acetyl carbonyl oxygen. This locks the molecule into a planar conformation, significantly reducing the pKa of the phenol and shifting the carbonyl stretching frequency in IR spectroscopy.
Electronic Push-Pull System:
Donor: The -OH group at C2 pushes electron density into the ring (mesomeric effect +M).
Acceptors: The -NO₂ group at C5 and the Acetyl group at C1 are strong electron-withdrawing groups (-M, -I).
Result: The C3 and C6 positions are electronically distinct. C3 is shielded by the adjacent -OH and -Cl, while C6 is heavily deshielded by the flanking -NO₂ and Acetyl groups.
Structural Logic Diagram
The following diagram illustrates the electronic relationships and the resonance stabilization provided by the IMHB.
Figure 1: Structural dynamics showing the stabilization via intramolecular hydrogen bonding and electronic effects.
Physicochemical Profile
Property
Data
Notes
CAS Number
89894-08-6
Verified Identity
Molecular Formula
C₈H₆ClNO₄
Molecular Weight
215.59 g/mol
Appearance
Yellow Crystalline Solid
Color due to Nitro-arene conjugation
Predicted LogP
~2.3 - 2.5
Lipophilic due to internal H-bond
H-Bond Donors
1
(Phenolic OH)
H-Bond Acceptors
4
(NO₂, C=O)
Rotatable Bonds
1
(Acetyl methyl group rotation)
Synthetic Pathways
The most reliable route to 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone involves the regioselective nitration of 4'-Chloro-2'-hydroxyacetophenone .
Reagent: Mixed acid (HNO₃/H₂SO₄) or fuming nitric acid in acetic acid.
Regiochemistry:
The -OH group (C2) is the strongest directing group (Ortho/Para).
The -Cl group (C4) is weakly directing (Ortho/Para).
The -Acetyl group (C1) is Meta directing.
Outcome: The position para to the hydroxyl group (C5) is electronically favored and sterically accessible compared to C3 (sandwiched between OH and Cl).
Synthetic Workflow Diagram
Figure 2: Regioselective nitration pathway favoring the C5 substitution.
Spectroscopic Identification
Researchers must rely on specific spectral signatures to differentiate this isomer from potential byproducts (e.g., the 3-nitro isomer).
¹H NMR (DMSO-d₆ or CDCl₃):
Aromatic Region: Two singlets (due to para relationship of protons at C3 and C6).
δ ~8.4-8.6 ppm (s, 1H, H-6): Highly deshielded by the adjacent nitro and acetyl groups.
δ ~7.2-7.5 ppm (s, 1H, H-3): Shielded relative to H-6, located between OH and Cl.
ν(OH): Broad, weak band ~3000-3300 cm⁻¹ (chelated).
ν(C=O): Shifted to lower wavenumbers (~1640-1650 cm⁻¹) due to H-bonding (normal ketones appear ~1680 cm⁻¹).
ν(NO₂): Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹) stretches.
Experimental Protocol: Nitration Procedure
Note: This protocol is a generalized adaptation of standard nitration methods for activated acetophenones.
Preparation: Dissolve 10 mmol of 1-(4-chloro-2-hydroxyphenyl)ethanone in 15 mL of glacial acetic acid.
Cooling: Cool the solution to 0–5 °C in an ice bath.
Addition: Dropwise add a solution of fuming HNO₃ (11 mmol) in acetic acid over 20 minutes. Maintain temperature below 10 °C to prevent over-nitration.
Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
Quenching: Pour the reaction mixture onto 100 g of crushed ice. The product should precipitate as a yellow solid.
Purification: Filter the solid, wash copiously with water to remove acid. Recrystallize from ethanol or methanol to obtain pure yellow needles.
Applications in Drug Development[2]
This scaffold is a versatile "switch" in medicinal chemistry:
Precursor to 6-Chloro-7-hydroxy-quinolines:
Reduction of the nitro group to an amine (-NH₂) allows for the Conrad-Limpach or similar cyclization reactions to form quinoline cores, which are privileged structures in antimalarial and anticancer drugs.
COMT Inhibitor Analogs:
Structurally similar to Entacapone precursors. The nitro-phenol motif is critical for inhibiting Catechol-O-Methyltransferase (COMT), a target in Parkinson’s disease therapy.
Chalcone Synthesis:
The acetyl group undergoes Claisen-Schmidt condensation with benzaldehydes to form nitro-chalcones, which possess anti-inflammatory and antibacterial properties.
References
CAS Registry . 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone (CAS 89894-08-6). American Chemical Society.[2] [2]
An In-depth Technical Guide to the Thermodynamic Stability of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compoun...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound, 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone. As a potential pharmaceutical intermediate or active ingredient, a thorough understanding of its stability profile is paramount for ensuring product quality, safety, and efficacy throughout its lifecycle. This document moves beyond a simple recitation of methods to provide a rationale-driven approach to stability assessment, grounded in the specific molecular architecture of the target compound.
Structural and Physicochemical Profile of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone is a substituted acetophenone with a distinct set of functional groups that dictate its chemical behavior and potential instabilities. The chloro, hydroxyl, and nitro groups on the phenyl ring, along with the ethanone side chain, create a molecule with multiple potential degradation pathways. A foundational understanding of these features is critical for designing a robust stability testing program.
Key Structural Features Influencing Stability:
Nitro Group: The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. Nitroaromatic compounds are known to be susceptible to reduction, potentially leading to the formation of nitroso, hydroxylamino, and amino derivatives.[1] The presence of the nitro group is often a structural alert for potential genotoxicity and instability.[2]
Phenolic Hydroxyl Group: The hydroxyl group can undergo oxidation, particularly in the presence of metal ions or light. Its acidity also makes the compound susceptible to pH-dependent degradation.
Chloro Group: The chloro substituent is generally stable but can be subject to nucleophilic displacement under certain conditions.
Ethanone Group: The ketone functionality can participate in various reactions, including reduction to a secondary alcohol or reactions involving the alpha-carbon.
Predicted Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized. These predictions are essential for developing stability-indicating analytical methods capable of separating the parent compound from its potential degradants.
Potential Degradation Mechanisms:
Reduction of the Nitro Group: This is a common degradation pathway for nitroaromatic compounds and can occur under reducing conditions, potentially leading to the formation of aminophenol derivatives.[1]
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which could lead to the formation of quinone-like structures or polymeric degradation products.
Hydrolysis: While the primary functional groups are not highly susceptible to hydrolysis, forced conditions of extreme pH and temperature should be evaluated.
Photodegradation: Aromatic nitro compounds can be sensitive to light, leading to a variety of degradation products.
Caption: Predicted major degradation pathways for 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone.
A Phased Approach to Stability Assessment
A comprehensive stability evaluation should be conducted in a phased manner, starting with an assessment of the intrinsic thermodynamic stability of the solid form, followed by forced degradation studies to understand its chemical stability under stress conditions. This approach aligns with the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances and products.[3]
Phase 1: Solid-State Thermodynamic Stability
The intrinsic stability of the solid form of a drug substance is a critical parameter that influences its handling, storage, and formulation. The following thermoanalytical techniques are indispensable for this evaluation.
Experimental Protocols:
A. Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any polymorphic transitions or solid-state decompositions.
Methodology:
Accurately weigh 2-5 mg of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as a reference.
Place the sample and reference pans in the DSC cell.
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected melting point.
Record the heat flow as a function of temperature.
Interpretation: A sharp endotherm is indicative of the melting of a crystalline solid. The onset temperature of this peak is the melting point. Broader peaks or additional thermal events before melting may suggest the presence of impurities, polymorphism, or decomposition.
B. Thermogravimetric Analysis (TGA)
Objective: To evaluate thermal stability and determine the temperature at which decomposition occurs.
Methodology:
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
Place the pan in the TGA furnace.
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 500 °C).
Record the sample weight as a function of temperature.
Interpretation: A significant weight loss indicates decomposition. The onset temperature of decomposition is a measure of the thermal stability of the compound.
Forced degradation studies are essential to identify the likely degradation products and to establish the intrinsic stability of the molecule.[3] These studies are also crucial for the development and validation of stability-indicating analytical methods.
Experimental Workflow:
Caption: Workflow for forced degradation studies.
Detailed Protocols:
A. Acid and Base Hydrolysis:
Prepare solutions of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone in 0.1 M HCl and 0.1 M NaOH.
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.
B. Oxidative Degradation:
Prepare a solution of the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
Incubate the solution at room temperature for a defined period.
Analyze aliquots at specified time points by HPLC.
C. Thermal Degradation:
Store the solid compound in a controlled temperature oven (e.g., 80 °C) for an extended period.
Also, prepare a solution of the compound and reflux it.
Analyze samples at specified time points.
D. Photostability:
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
A control sample should be protected from light.
Analyze the exposed and control samples.
Development of a Stability-Indicating Analytical Method
A crucial component of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.
Method Development Strategy:
Initial Screening: Screen different reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different pH modifiers) to achieve good peak shape and retention for the parent compound.
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies. The goal is to achieve baseline separation of the parent peak from all degradation product peaks and any peaks from the placebo or excipients.
Method Optimization: Adjust the gradient, flow rate, and temperature to optimize the separation.
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Long-Term and Accelerated Stability Studies
Once the intrinsic stability is understood and a stability-indicating method is in place, formal long-term and accelerated stability studies should be initiated on at least three primary batches of the drug substance.[3]
Recommended Storage Conditions (as per ICH Q1A(R2)):
Study
Storage Condition
Minimum Duration
Long-term
25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
The thermodynamic and chemical stability of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone must be rigorously evaluated to ensure its suitability for pharmaceutical development. The presence of nitro, hydroxyl, and chloro functional groups necessitates a thorough investigation of its susceptibility to reduction, oxidation, and photodegradation. By following the phased approach outlined in this guide, from solid-state characterization to comprehensive forced degradation and long-term stability studies, a complete stability profile can be established. This data is fundamental for determining appropriate storage conditions, retest periods or shelf life, and for ensuring the safety and efficacy of any resulting drug product.
References
Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. (2008, April 30). Retrieved from [Link]
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Retrieved from [Link]
Rane, K., & Patil, A. (2015). Recent Trends in Stability Testing of Pharmaceutical Products: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1557-1571.
CAS Common Chemistry. (n.d.). 1-(4-Chloro-3-nitrophenyl)ethanone. Retrieved from [Link]
Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The Role of Degradant Profiling in Active Pharmaceutical Ingredients and Drug Products. Advanced Drug Delivery Reviews, 59(1), 29-37.
Klick, S., Muzaffar, A., Hofer, J., & Wätzig, H. (2005). The Role of In-Use Stability Testing for Multi-Dose Products. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 463-470.
The Chemistry and Application of Nitro-Substituted Acetophenone Derivatives: A Technical Guide for Researchers
Introduction: The Versatile Role of Nitro-Substituted Acetophenones in Modern Chemistry Nitro-substituted acetophenones are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatile Role of Nitro-Substituted Acetophenones in Modern Chemistry
Nitro-substituted acetophenones are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The presence of both a reactive acetyl group and an electron-withdrawing nitro group on the aromatic ring imparts unique chemical properties, making these molecules highly valuable precursors in medicinal chemistry and organic synthesis.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of ortho-, meta-, and para-nitroacetophenone derivatives, offering field-proven insights for researchers, scientists, and professionals in drug development.
The strategic placement of the nitro group on the acetophenone scaffold significantly influences the molecule's reactivity and its subsequent biological activity. These derivatives are instrumental in the synthesis of various heterocyclic compounds, including chalcones, which are well-documented for their broad pharmacological profiles.[3] This guide will delve into the causality behind experimental choices in their synthesis and application, providing a trustworthy and authoritative resource grounded in comprehensive scientific literature.
Synthesis of Nitro-Substituted Acetophenone Isomers
The synthesis of nitro-substituted acetophenones can be achieved through several strategic pathways, primarily involving the direct nitration of acetophenone or more complex, multi-step sequences to achieve specific isomerism. The choice of method is often dictated by the desired isomer and the available starting materials.
Direct Nitration of Acetophenone: A Pathway to the Meta Isomer
The direct nitration of acetophenone using a mixture of concentrated nitric acid and sulfuric acid predominantly yields the meta-substituted product, 3-nitroacetophenone.[4][5] This regioselectivity is a classic example of electrophilic aromatic substitution, where the acetyl group acts as a deactivating, meta-directing group.
Experimental Protocol: Synthesis of 3-Nitroacetophenone [6]
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and thermometer, and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C.
Reaction: Slowly add acetophenone to the chilled nitrating mixture, ensuring the temperature does not exceed 5°C.[7]
Reaction Monitoring: Stir the mixture at low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
Work-up: Pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.
Purification: Filter the crude product, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent like methanol or ethanol to obtain pure 3-nitroacetophenone.[6]
Synthesis of Ortho- and Para-Nitroacetophenones
The synthesis of 2-nitroacetophenone and 4-nitroacetophenone typically requires alternative strategies to overcome the meta-directing effect of the acetyl group.
Synthesis of 2-Nitroacetophenone: One established method involves the reaction of o-nitrobenzoyl chloride with diethyl malonate in the presence of magnesium ethoxide, followed by decarboxylation.[8] Another approach is the oxidation of o-nitroethylbenzene.[9] A more recent method involves the conversion of acetophenone to its oxime derivative, followed by a palladium-catalyzed ortho-nitration and subsequent hydrolysis.[10]
Experimental Protocol: Synthesis of 2-Nitroacetophenone via o-Nitrobenzoyl Chloride [8]
Magnesium Ethoxide Formation: In a dry flask, react magnesium turnings with absolute ethanol and a small amount of carbon tetrachloride to initiate the reaction.
Acylation of Diethyl Malonate: To the freshly prepared magnesium ethoxide, add a solution of diethyl malonate in ether and ethanol. After refluxing, add a solution of o-nitrobenzoyl chloride in ether.
Hydrolysis and Decarboxylation: Decompose the resulting magnesium complex with acid. Add a mixture of acetic acid, sulfuric acid, and water, and reflux the mixture to effect decarboxylation.
Isolation and Purification: Make the reaction mixture alkaline and extract the product with ether. Dry the ethereal extracts and remove the solvent. The crude product is then purified by fractional distillation under reduced pressure.
Synthesis of 4-Nitroacetophenone: Similar to the ortho isomer, 4-nitroacetophenone can be prepared from p-nitrobenzoyl chloride.[5] An alternative route involves the Friedel-Crafts acylation of nitrobenzene; however, this reaction is generally inefficient due to the strong deactivating nature of the nitro group.[11] A more viable approach starts from p-chloronitrobenzene, which can be converted to p-nitrophenylacetylene and subsequently hydrated to yield 4-nitroacetophenone.[12]
Spectroscopic Characterization of Nitroacetophenone Isomers
The structural elucidation of nitroacetophenone isomers is routinely performed using spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectra of nitroacetophenones exhibit characteristic absorption bands corresponding to their functional groups.
Table 1: Key IR Absorption Bands for Nitroacetophenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the isomeric purity and structure of nitroacetophenone derivatives. The chemical shifts are significantly influenced by the position of the electron-withdrawing nitro group.
Table 2: Typical ¹H NMR Chemical Shifts for Nitroacetophenone Isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further structural confirmation, with the carbonyl carbon and the carbons attached to the nitro group showing characteristic downfield shifts.
Applications in the Synthesis of Bioactive Molecules
Nitro-substituted acetophenones are versatile intermediates in the synthesis of a plethora of bioactive compounds, most notably chalcones.
Claisen-Schmidt Condensation: A Gateway to Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone, such as nitroacetophenone, to form an α,β-unsaturated ketone, commonly known as a chalcone.[3][18] This reaction is fundamental to the synthesis of a vast library of chalcone derivatives with diverse pharmacological activities.
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation [19][20]
Reactant Mixture: In a suitable solvent such as ethanol, dissolve the nitro-substituted acetophenone and an appropriate aromatic aldehyde.
Base Catalysis: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide solution, to the mixture.
Reaction: Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC. A precipitate of the chalcone product usually forms over time.
Isolation: After completion, the reaction mixture is cooled, and the precipitated product is filtered.
Purification: The crude chalcone is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
Caption: General workflow of the Claisen-Schmidt condensation.
Biological Activities and Mechanisms of Action
Nitro-substituted acetophenone derivatives and their downstream products, such as chalcones, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial action of many nitroaromatic compounds is attributed to their reductive activation by microbial nitroreductases.[21][22] This enzymatic reduction of the nitro group generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species, and superoxide radicals.[23][24] These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[21] The electron-withdrawing nature of the nitro group is crucial for this bioactivation process.[25]
Mechanism of Action: Reductive Activation
The mechanism of antimicrobial action involves a "ping-pong bi-bi" redox reaction catalyzed by bacterial nitroreductases, which are flavoenzymes.[26]
Oxidative Half-Reaction: The enzyme's FMN cofactor is reduced by an electron donor, typically NAD(P)H.
Reductive Half-Reaction: The reduced FMN then transfers electrons to the nitroaromatic compound (the substrate).
Generation of Reactive Species: This electron transfer reduces the nitro group, initiating a cascade that produces cytotoxic species.[2][26]
There are two main types of nitroreductases:
Type I (Oxygen-Insensitive): These enzymes catalyze a two-electron reduction of the nitro group to a nitroso intermediate, which is further reduced to hydroxylamine and finally to an amine.[23][27]
Type II (Oxygen-Sensitive): These enzymes perform a single-electron reduction, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions.[23][27]
Caption: Reductive activation of nitroaromatics by microbial nitroreductases.
Anticancer Activity
Many chalcones derived from nitro-substituted acetophenones have demonstrated significant anticancer activity.[1] Their mechanisms of action are often multi-targeted and can include:
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[28][29]
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle, such as G2/M.[30]
Inhibition of Tubulin Polymerization: Some chalcones bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[1][29]
Modulation of Signaling Pathways: They can interfere with key signaling pathways involved in cancer progression, such as NF-κB and VEGF.[30]
The presence and position of the nitro group, along with other substituents on the chalcone scaffold, play a crucial role in determining the potency and selectivity of their anticancer effects.[31] For instance, certain nitro-substituted chalcones have shown potent and selective cytotoxicity against specific cancer cell lines.[28]
Structure-Activity Relationship (SAR) Insights
The biological activity of nitro-substituted acetophenone derivatives is profoundly influenced by their structural features. Key SAR insights include:
Role of the Nitro Group: The electron-withdrawing nature of the nitro group is often essential for the bioactivation of these compounds as antimicrobial agents.[25] In the context of anticancer chalcones, the nitro group can significantly enhance cytotoxicity.[1]
Positional Isomerism: The position of the nitro group (ortho, meta, or para) on the acetophenone ring can have a dramatic effect on biological activity. For example, in a series of nitro-substituted chalcones, the ortho-nitro isomer exhibited the strongest anti-inflammatory effect.[32]
Influence of Other Substituents: The introduction of other functional groups, such as halogens or methoxy groups, on either the acetophenone or the aldehyde-derived aromatic ring of chalcones can modulate their pharmacokinetic and pharmacodynamic properties, often enhancing their potency and selectivity.[25]
Conclusion and Future Perspectives
Nitro-substituted acetophenone derivatives represent a cornerstone in synthetic and medicinal chemistry. Their accessible synthesis, versatile reactivity, and the significant biological activities of their derivatives underscore their importance in drug discovery and development. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly pave the way for the development of new and more effective therapeutic agents. Future research should focus on optimizing the pharmacological profiles of these compounds to enhance their efficacy and minimize potential toxicity, thereby translating their promising in vitro activities into clinical applications.
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Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]
master.themovation.com. (n.d.). 3 Nitroacetophenone Ir Spectrum. Retrieved from [Link]
Anto, R. J., et al. (2020). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 12(11), 3163. [Link]
Tang, J., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(16), 4867. [Link]
Google Patents. (n.d.). CN102079711A - Preparation method of m-nitroacetophenone.
ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
Miller, R. A., & Boveris, A. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. [Link]
European Patent Office. (2020). CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1. Retrieved from [Link]
ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of the three nitro-sustituted chalcones. (1) 2′-Nitroacetophenone. Retrieved from [Link]
Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]
Bartleby. (n.d.). How many unique signals would be present in the 1H-NMR of m-nitroacetophenone?. Retrieved from [Link]
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
ResearchGate. (2025). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]
ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]
Budiati, T. (2014). The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research, 6(5), 132-136. [Link]
pKa values and acidity of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
An In-depth Technical Guide to the Acidity and pKa of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a crit...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Acidity and pKa of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the acidity of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone, a polysubstituted phenol. We will deconstruct the electronic effects of the chloro, nitro, and acetyl substituents on the acidity of the phenolic hydroxyl group. Furthermore, this whitepaper details both experimental and computational methodologies for the precise determination of pKa values, offering field-proven insights for researchers.
Introduction: The Significance of pKa in Substituted Phenols
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone is a complex aromatic structure whose chemical behavior is dominated by the interplay of its functional groups. The phenolic hydroxyl group is the primary acidic center, and its propensity to donate a proton—quantified by its pKa value—is profoundly influenced by the electronic landscape of the benzene ring. For drug development professionals, understanding this pKa is not merely an academic exercise; it dictates how the molecule will behave in physiological environments, how it might interact with target proteins, and how it can be formulated for optimal delivery.
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents on the aromatic ring that stabilize this negative charge will increase the acidity (lower the pKa), while those that destabilize it will decrease acidity (raise the pKa).[1][2][3] This guide will dissect these influences in the context of our target molecule.
Theoretical Framework: Deconstructing Substituent Effects on Acidity
The acidity of the hydroxyl proton in 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone is the result of the cumulative electronic effects of the other ring substituents: the ortho-acetyl group, the meta-chloro group, and the para-nitro group.
The Parent Phenol Moiety
Phenol itself is a weak acid with a pKa of approximately 10.0. Its acidity stems from the ability of the benzene ring to stabilize the negative charge of the phenoxide ion through resonance.[4]
Analysis of Individual Substituent Contributions
The effect of multiple substituents on the acidity of a phenol is generally additive.[4] We can analyze the contribution of each group based on its position relative to the hydroxyl group.
Para-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) through both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M).[1][5] When positioned para to the hydroxyl group, its -M effect provides extensive delocalization of the negative charge on the phenoxide oxygen into the nitro group. This significantly stabilizes the conjugate base, making the parent phenol substantially more acidic.[6][7] For instance, the pKa of p-nitrophenol is approximately 7.1, a nearly 1000-fold increase in acidity compared to phenol.[8]
Ortho-Acetyl Group (-C(O)CH₃): The acetyl group is also an electron-withdrawing group, operating through both -I and -M effects. Its position ortho to the hydroxyl group allows it to stabilize the phenoxide ion via resonance. However, an important secondary effect in the ortho position is the potential for intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen. This hydrogen bond can stabilize the protonated form, making the proton slightly more difficult to remove and thus slightly increasing the pKa compared to what electronic effects alone would predict.[8][9]
Meta-Chloro Group (-Cl): The chloro group exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) due to its electronegativity, but electron-donating through its resonance effect (+M) due to its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect.[2] Positioned meta to the hydroxyl group, the resonance effect is negligible, and only the acid-strengthening -I effect operates.[10]
The combined influence of these three potent electron-withdrawing groups is expected to dramatically lower the pKa of the hydroxyl proton, making 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone a significantly stronger acid than phenol.
Diagram: Electronic Effects on the Phenoxide Ion
The following diagram illustrates the electron-withdrawing effects that stabilize the conjugate base of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone.
Caption: Electron-withdrawing effects of substituents stabilizing the phenoxide.
Methodologies for pKa Determination
Accurate pKa determination requires robust methodologies. Both experimental and computational approaches offer high-fidelity results when properly executed.
Experimental Determination
A. UV-Vis Spectrophotometry
This is one of the most common and sensitive methods for determining the pKa of compounds containing a chromophore near the ionizable group.[11] The principle relies on the fact that the protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be derived.[12][13]
Step-by-Step Protocol:
Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically spanning a range of 3-4 units centered around the estimated pKa.
Stock Solution: Prepare a concentrated stock solution of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone in a suitable organic solvent (e.g., methanol or DMSO) to ensure solubility.
Sample Preparation: For each buffer solution, add a small, constant aliquot of the stock solution to ensure the final organic solvent concentration is low (<1-2%) to minimize its effect on the aqueous pKa.
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 220-500 nm) for the compound in each buffer solution. Also, record spectra in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the pure protonated and deprotonated species, respectively.
Data Analysis:
Identify a wavelength with a significant difference in absorbance between the ArOH and ArO⁻ forms.
Plot the absorbance at this wavelength against the pH of the buffer solutions.
Fit the data to the Henderson-Hasselbalch equation rearranged for spectrophotometry. The inflection point of the resulting sigmoid curve corresponds to the pKa.[14]
B. Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (a strong base).[11][12]
Step-by-Step Protocol:
Sample Preparation: Dissolve a precisely weighed amount of the pure compound in a suitable solvent, often a water-cosolvent mixture (e.g., water-methanol) for sparingly soluble compounds.
Titration: Titrate the solution with a standardized solution of a strong, carbonate-free base (e.g., NaOH or KOH) using an automated titrator.
Data Acquisition: Record the pH of the solution after each addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10]
Diagram: Workflow for Spectrophotometric pKa Determination
Application Note: Regioselective Synthesis of 1-(4-Chloro-2-hydroxy-5-nitrophenyl)ethanone
Topic: Synthesis protocol for 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone Content Type: Application Notes and Protocols [1][2] Abstract & Strategic Overview This application note details the optimized protocol for the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis protocol for 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
Content Type: Application Notes and Protocols
[1][2]
Abstract & Strategic Overview
This application note details the optimized protocol for the synthesis of 1-(4-Chloro-2-hydroxy-5-nitrophenyl)ethanone (also referred to as 5'-Nitro-4'-chloro-2'-hydroxyacetophenone).[1][2] This compound is a critical pharmacophore intermediate, widely utilized in the development of salicylanilide anthelmintics (e.g., Niclosamide derivatives), antifungal agents, and novel COMT inhibitors.[2]
The synthesis relies on the electrophilic aromatic substitution (nitration) of 4'-Chloro-2'-hydroxyacetophenone .[1][2] The core challenge in this synthesis is regioselectivity. The substrate contains three directing groups with competing electronic effects:[2][3]
Mechanistic Insight: The C5 position is thermodynamically and kinetically favored.[2] It is para to the strongly activating hydroxyl group and ortho to the chlorine.[2] While C3 is also ortho to the hydroxyl, it is sterically encumbered by the adjacent acetyl group and flanked by the chlorine, making C5 the exclusive site for mono-nitration under controlled conditions.[1]
Reaction Scheme & Logic Flow
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the directing effects that ensure regiochemical purity.
Caption: Figure 1. Reaction pathway and directing group analysis favoring C5 nitration.
Wash the filter cake with 3 x 50 mL of cold water until the filtrate pH is neutral (pH ~6-7).
Step 4: Purification[1][2]
Transfer the crude yellow solid to a flask.
Recrystallize from hot Ethanol (95% or Absolute) .
Technique: Dissolve in minimum boiling ethanol, filter hot if insoluble particles remain, then cool slowly to room temperature, followed by 4°C refrigeration.
Filter the purified crystals and dry in a vacuum oven at 50°C for 6 hours.
Process Control & Troubleshooting
The following flowchart outlines decision-making steps during the synthesis to ensure quality.
Caption: Figure 2. Process control logic for temperature management and endpoint determination.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Dark/Tarred Product
Temperature spiked >20°C.
Ensure efficient cooling; slow down HNO3 addition.
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 21394763, Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-.[1][2][7] Retrieved from [Link].[2] (Note: Serves as structural analog and physical property reference base).
Organic Syntheses. (1941).[2] o-Nitroacetophenone and General Nitration Protocols. Organic Syntheses, Coll. Vol. 1, p.378; Vol. 21, p.103.[1] Retrieved from [Link].[2]
Kulakov, I. V., et al. (2008).[2][8] Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.[2][8] Retrieved from [Link].
NIST Mass Spectrometry Data Center. (2023).[2] Ethanone, 1-(5-chloro-2-hydroxyphenyl)- Mass Spectrum. Retrieved from [Link].[2] (Verification of Starting Material Structure).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone in Bioactive Heterocycle Synthesis
Executive Summary & Compound Profile
1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone (CAS: 89894-08-6, also referred to as 5'-Chloro-2'-hydroxy-3'-nitroacetophenone) is a high-value pharmacophore precursor. Its utility stems from its densely functionalized aromatic core, which features a "push-pull" electronic system: the electron-donating hydroxyl group acts in concert with electron-withdrawing nitro and acetyl groups to enable highly regioselective cyclizations and nucleophilic aromatic substitutions (SNAr).
This guide details the protocol for transforming this intermediate into 6-chloro-8-nitrochromone-3-carbaldehyde , a privileged scaffold for kinase inhibitors and antiviral agents (e.g., Peramivir analogs).
Chemical Identity
Property
Specification
IUPAC Name
1-(4-Chloro-2-hydroxy-5-nitrophenyl)ethan-1-one
CAS Number
89894-08-6
Molecular Formula
C₈H₆ClNO₄
Molecular Weight
215.59 g/mol
Appearance
Yellow to orange crystalline powder
Solubility
Soluble in DMF, DMSO, Ethyl Acetate; Sparingly soluble in water
The strategic value of this intermediate lies in its orthogonal reactivity. The C4-Chlorine is activated by the C5-Nitro group, making it susceptible to displacement by amines or thiols without affecting the ketone. Conversely, the C1-Acetyl and C2-Hydroxyl groups are perfectly positioned for cyclocondensation reactions to form oxygen heterocycles.
Mechanism of Action: The "Activation Map"
Figure 1: Functional group interplay. The nitro group activates the ring for substitution, while the acetyl/hydroxy pair enables heterocyclic ring closure.
Detailed Protocol: Synthesis of 6-Chloro-8-nitrochromone-3-carbaldehyde
This protocol utilizes a Vilsmeier-Haack formylation-cyclization sequence. This is a superior method to the Claisen-Schmidt condensation for generating the chromone core directly from the acetophenone.
Target Application: Synthesis of antiviral pharmacophores and kinase inhibitor scaffolds.
Charge the 3-neck RBF with 50 mL of dry DMF. Cool to 0°C using an ice-salt bath.
Critical Step: Add POCl₃ dropwise over 20 minutes. Maintain internal temperature < 5°C .
Observation: The solution will turn pale yellow/orange as the chloroiminium ion forms. Stir at 0°C for 30 minutes.
Substrate Addition:
Dissolve the starting material (10.0 g) in a minimum volume of DMF (approx. 15 mL) if solid addition is difficult, or add solid portion-wise to the Vilsmeier reagent at 0°C.
Caution: Exothermic reaction. Monitor temperature strictly.
Cyclization & Formylation:
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
Heat the reaction mixture to 60°C for 2 hours, then increase to 80°C for 4 hours.
TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (7:3). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) will appear as a bright fluorescent spot under UV (254 nm).
Quenching & Isolation:
Cool the reaction mixture to RT.
Pour the dark red/brown syrup slowly onto 500 g of crushed ice with vigorous stirring.
Hydrolysis: Allow the aqueous mixture to stir for 2 hours to fully hydrolyze the intermediate iminium salt to the aldehyde. A yellow-brown precipitate will form.
Filter the solid.[1] Wash with copious water (3 x 100 mL) to remove residual acid and DMF.
Purification:
Recrystallize the crude solid from Glacial Acetic Acid or Ethanol/DMF (9:1) .
Yield Expectation: 65–75% (approx. 7.5–8.5 g).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the chromone scaffold.
Analytical Validation & Quality Control
To ensure the integrity of the intermediate before and after processing, use the following HPLC method.
UV at 254 nm (aromatic) and 330 nm (nitro/chromophore)
Retention Time
Starting Material: ~8.5 min; Product (Chromone): ~11.2 min
NMR Interpretation (Product):
¹H NMR (DMSO-d₆): Look for the disappearance of the acetyl methyl singlet (~2.6 ppm).
Key Signal: Appearance of the aldehyde proton (-CHO) as a singlet around 10.2 ppm .
Key Signal: Appearance of the C2-H chromone proton as a singlet around 8.9 ppm .
Troubleshooting & Safety
Issue: Low Yield/Sticky Solid.
Cause: Incomplete hydrolysis of the Vilsmeier intermediate.
Solution: Extend the stirring time on ice to 4+ hours. Ensure the pH is acidic during hydrolysis but neutral after washing.
Issue: Dark Impurities.
Cause: Thermal decomposition due to overheating (>90°C).
Solution: Strictly control the oil bath temperature. Do not rush the heating ramp.
Safety Note: POCl₃ reacts violently with water. All glassware must be oven-dried. Quenching must be performed slowly in a fume hood due to HCl gas evolution.
References
Ishikawa, Y. (2014).[2] "6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde."[2] Acta Crystallographica Section E, 70(5), o547.[2] Link
Sigma-Aldrich. (n.d.). "Product Specification: 5′-Chloro-2′-hydroxy-3′-nitroacetophenone." Sigma-Aldrich Catalog. Link
BenchChem. (2025).[3] "Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline (Analogous Chemistry)." BenchChem Protocols. Link
PubChem. (2025).[4] "Compound Summary: 5'-Chloro-2'-hydroxy-3'-nitroacetophenone."[2][5] National Library of Medicine. Link
Bioactive heterocycle synthesis starting from 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
Divergent Pathways from 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone Abstract & Scaffold Analysis This guide details the synthetic utility of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone (hereafter referred to as Sca...
Author: BenchChem Technical Support Team. Date: February 2026
Divergent Pathways from 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
Abstract & Scaffold Analysis
This guide details the synthetic utility of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone (hereafter referred to as Scaffold A ). This molecule is a "privileged structure" in medicinal chemistry due to its high density of reactive functionalities.
Scaffold A offers three distinct vectors for chemical modification:
The Ortho-Hydroxy Acetyl Moiety: A classic handle for forming oxygen-containing heterocycles (chromones, coumarins) or 1,3-electrophilic centers (chalcones).
The 5-Nitro Group: strongly electron-withdrawing, it increases the acidity of the phenol (facilitating base-mediated cyclization) and activates the ring for nucleophilic aromatic substitution (
). It also serves as a latent amino group.
The 4-Chloro Group: Positioned ortho to the nitro group, this position is highly activated for
displacements with amines or thiols, allowing for late-stage library diversification.
Synthetic Strategy & Workflow
The most robust pathway for generating bioactive libraries from Scaffold A is the Claisen-Schmidt Condensation to form chalcones, followed by heterocyclization.
Workflow Diagram
The following logic flow illustrates the divergent synthesis pathways described in this note.
Figure 1: Divergent synthetic pathways starting from the core acetophenone scaffold.[1]
Objective: Synthesis of (E)-1-(4-chloro-2-hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one derivatives.
Mechanism: Base-catalyzed aldol condensation followed by dehydration. The electron-withdrawing nitro group on the acetophenone stabilizes the enolate, generally increasing yield.
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of Scaffold A in 20 mL of ethanol.
Aldehyde Addition: Add 10 mmol of the selected aromatic aldehyde. Stir for 5 minutes at Room Temperature (RT).
Catalysis: Dropwise, add 5 mL of 40% NaOH solution while stirring vigorously.
Observation: The solution will likely darken (deep red/orange) due to phenoxide formation and conjugation.
Reaction: Stir the mixture at RT for 4–8 hours. Monitor via TLC (Solvent system: Hexane:EtOAc 7:3).
Precipitation: Pour the reaction mixture into 200 mL of crushed ice/water containing 5 mL of concentrated HCl.
Critical Step: Acidification neutralizes the phenoxide, precipitating the free phenol chalcone.
Purification: Filter the solid precipitate, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/DMF mixtures.
Self-Validation Check:
IR Spectroscopy: Look for a shift in the carbonyl peak. Acetophenone C=O (~1680 cm⁻¹) shifts to ~1640–1650 cm⁻¹ (α,β-unsaturated ketone).
1H NMR: The appearance of two doublets (J = 15–16 Hz) between 7.3–8.0 ppm confirms the trans-alkene geometry.
Protocol B: Pyrazoline Synthesis
Objective: Cyclization of Chalcone to 3,5-disubstituted-4,5-dihydro-1H-pyrazole.
Bioactivity Potential: High antimicrobial and anti-inflammatory potential.[1][3]
Reagents:
Chalcone (from Protocol A) (1.0 equiv)
Hydrazine Hydrate (99%) (5.0 equiv) or Phenylhydrazine (1.1 equiv)
Solvent: Ethanol or Glacial Acetic Acid (for N-acetylation)
Step-by-Step Procedure:
Setup: Dissolve 2 mmol of the Chalcone in 15 mL of Ethanol.
Addition: Add 10 mmol of Hydrazine Hydrate.
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
Note: If using Glacial Acetic Acid as solvent, the product will be the N-acetyl pyrazoline.
Isolation: Concentrate the solvent to 1/3 volume under reduced pressure. Pour into ice water.
Purification: Filter the precipitate. Recrystallize from ethanol.
Mechanism Note: The hydrazine nitrogen attacks the β-carbon of the chalcone (Michael addition), followed by intramolecular attack on the carbonyl carbon and dehydration.
Protocol C: Isoxazole Synthesis
Objective: Synthesis of 3,5-disubstituted isoxazoles.
Nitro Compounds: While Scaffold A is stable, polynitro byproducts or reactions involving strong reducing agents can be exothermic. Monitor temperature closely.
Sensitization: 4-Chloro-substituted aromatics can be skin sensitizers. Use nitrile gloves and work in a fume hood.
Hydrazine: A known carcinogen and highly toxic. Handle with extreme care; deactivate waste with bleach (hypochlorite) before disposal.
References
Chalcone Synthesis & Antibacterial Study. International Journal of Pharma and Bio Sciences. Describes the Claisen-Schmidt condensation of 4-chloro-2-hydroxyacetophenone derivatives. 5[1][4]
Synthesis of Chalcones Derivatives and Their Biological Activities. National Institutes of Health (PMC). Comprehensive review of chalcone synthesis conditions and mechanisms. 4[1]
Wolff-Kishner Reduction & Hydrazine Reactions. Chemistry LibreTexts. Details the mechanism of hydrazine attacking ketones, relevant for pyrazoline formation. 6
Position Matters: Effect of Nitro Group in Chalcones. MDPI. Discusses the biological impact (anti-inflammatory) of nitro-group placement in chalcone scaffolds. 7[1]
Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone. PubMed. Provides context on nitro-acetophenone derivatives as enzyme inhibitors. 8[1]
Technical Support Center: Optimizing the Synthesis of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind the experimental steps to help you maximize your yield and purity.
Introduction: Synthetic Strategy
The synthesis of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone typically proceeds through a two-step sequence:
Fries Rearrangement: Formation of the hydroxyacetophenone core by the rearrangement of an appropriate phenyl acetate precursor.
Regioselective Nitration: Introduction of the nitro group onto the activated aromatic ring.
This guide will address potential challenges in both of these critical steps.
Part 1: Troubleshooting the Fries Rearrangement of 4-Chloro-2-acetoxyphenyl Acetate
The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid.[1][2] The reaction's success hinges on careful control of several parameters.
Diagram: Fries Rearrangement Workflow
Caption: Workflow for the Fries Rearrangement step.
Q1: I'm getting a low yield of the desired 4-Chloro-2-hydroxyacetophenone. What are the likely causes?
A1: Low yields in a Fries rearrangement can often be traced back to several key factors:
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure your catalyst is fresh and handled under strictly anhydrous conditions. An insufficient amount of catalyst can also lead to an incomplete reaction, as it complexes with both the starting material and the product.[3]
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of side products, thereby reducing the isolated yield.[3]
Insufficient Reaction Time: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.[3]
Improper Quenching and Work-up: The reaction must be carefully quenched, typically with ice and hydrochloric acid, to decompose the aluminum chloride complexes. Improper quenching can lead to product degradation.[3]
Q2: My main product is the para-isomer instead of the desired ortho-hydroxyacetophenone. How can I improve the regioselectivity?
A2: The ortho/para regioselectivity in the Fries rearrangement is highly dependent on the reaction conditions:
Temperature: Higher reaction temperatures (often above 160°C) favor the formation of the thermodynamically more stable ortho product.[4][5] This is due to the formation of a stable bidentate complex between the ortho product and the aluminum catalyst.[3] Lower temperatures tend to favor the kinetically controlled para product.[3]
Solvent Polarity: The use of non-polar solvents, or running the reaction neat (without solvent), promotes the formation of the ortho isomer.[1][6] Polar solvents can favor the formation of the para isomer.[2]
Q3: I'm observing significant amounts of 4-chlorophenol as a byproduct. What is causing this and how can I prevent it?
A3: The formation of the corresponding phenol is a common side reaction and is often due to:
Moisture: The presence of water can lead to the hydrolysis of the starting ester, resulting in 4-chlorophenol and acetic acid.[5] It is imperative to use anhydrous reagents and solvents and to conduct the reaction under a dry atmosphere (e.g., under nitrogen or argon).
Intermolecular Acylation: The phenol formed in situ can undergo intermolecular acylation, leading to further byproducts.[5] Optimizing the reaction conditions to favor the intramolecular rearrangement will minimize this side reaction.
Optimized Protocol for Fries Rearrangement
This protocol is a starting point and may require optimization for your specific setup.
Materials:
4-Chloro-2-acetoxyphenyl acetate
Anhydrous aluminum chloride (AlCl₃)
Ice
Concentrated hydrochloric acid
Dichloromethane (or other suitable organic solvent)
Anhydrous sodium sulfate
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 equivalents).
Slowly add 4-chloro-2-acetoxyphenyl acetate (1 equivalent) to the flask with vigorous stirring.
Heat the reaction mixture to 160-170°C and maintain this temperature. Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature.
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
Extract the aqueous layer with dichloromethane.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
The crude 4-chloro-2-hydroxyacetophenone can be purified by recrystallization or column chromatography.
Part 2: Troubleshooting the Nitration of 4-Chloro-2-hydroxyacetophenone
The second step involves the regioselective nitration of the activated 4-chloro-2-hydroxyacetophenone ring. The directing effects of the existing substituents will guide the position of the incoming nitro group. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The chloro group is a deactivating ortho-, para-director. The 5-position is para to the hydroxyl group and meta to the acetyl group, making it the most likely position for nitration.
Diagram: Nitration Logical Flow
Caption: Logical flow for the nitration step.
Frequently Asked Questions (FAQs) - Nitration
Q1: The yield of my nitrated product is low, and I'm recovering a lot of starting material.
A1: This issue often points to insufficient nitrating conditions:
Nitrating Agent Stoichiometry: Ensure you are using a sufficient molar equivalent of the nitrating agent.
Reaction Temperature: While low temperatures are crucial to control the reaction, a temperature that is too low may significantly slow down the reaction rate, leading to incomplete conversion. A slight increase in temperature (while still maintaining control) might be necessary.
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor by TLC.
Q2: I'm observing the formation of multiple nitrated products. How can I improve the regioselectivity?
A2: The formation of multiple isomers can be a challenge. To favor nitration at the 5-position:
Control of Temperature: Maintaining a low temperature (e.g., 0-10°C) is critical to prevent over-nitration and the formation of undesired isomers.[7]
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of the substrate to maintain a low localized concentration of the nitrating species and better control the reaction.[7]
Q3: My product is dark-colored and difficult to purify. What is causing this?
A3: Dark coloration often indicates the presence of oxidized byproducts.
Reaction Temperature: Overheating can lead to oxidation of the phenol. Strict temperature control is essential.
Purity of Starting Material: Ensure your 4-chloro-2-hydroxyacetophenone is pure before proceeding with the nitration step.
Optimized Protocol for Nitration
This protocol is a general guideline and may need to be adapted.
Materials:
4-Chloro-2-hydroxyacetophenone
Concentrated sulfuric acid
Concentrated nitric acid
Ice
Glacial acetic acid (optional, as a solvent)
Procedure:
In a flask, dissolve 4-chloro-2-hydroxyacetophenone (1 equivalent) in glacial acetic acid or cool concentrated sulfuric acid to 0°C in an ice bath.
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
Add the nitrating mixture dropwise to the solution of 4-chloro-2-hydroxyacetophenone, ensuring the temperature does not rise above 10°C.
After the addition is complete, stir the reaction mixture at 0-10°C and monitor its progress by TLC.
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
The precipitated solid product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.
The crude 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary: Optimizing Reaction Conditions
The following table provides a general overview of how key parameters can be adjusted to optimize the synthesis.
Parameter
Fries Rearrangement (ortho-selectivity)
Nitration (5-position selectivity)
Rationale
Temperature
High (e.g., >160°C)
Low (e.g., 0-10°C)
High temperature favors the thermodynamically stable ortho-isomer in the Fries rearrangement.[4][5] Low temperature in nitration minimizes side reactions and improves regioselectivity.[7]
Solvent
Non-polar or neat
Glacial acetic acid or H₂SO₄
Non-polar solvents favor intramolecular rearrangement.[1][6] Acetic acid or sulfuric acid can serve as a solvent for the nitration reaction.
Reagent Addition
Add substrate to catalyst
Add nitrating agent to substrate
Slow addition of the nitrating agent helps to control the exothermic reaction and prevent over-nitration.[7]
Atmosphere
Anhydrous (e.g., N₂)
Standard
The Fries rearrangement is sensitive to moisture.[5]
ResearchGate. Optimization of reaction conditions for Fries rearrangement. [Link]
Oreate AI Blog. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. [Link]
ResearchGate. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. [Link]
PrepChem.com. Synthesis of 2-hydroxyacetophenone. [Link]
Google Patents. US5696274A - Syntheses based on 2-hydroxyacetophenone.
Google Patents.
PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]
Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
Google Patents. CN1532184A - The synthetic method of 5-butanylamino-2-hydroxyacetophenone.
Google Patents. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
Prime Scholars. Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. [Link]
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
Technical Support Center: Recrystallization of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
This guide provides in-depth technical support for the purification of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone via recrystallization. It is designed for researchers, medicinal chemists, and process development sci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for the purification of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this and structurally similar substituted acetophenones. Our focus is on providing not just protocols, but the causal reasoning behind them, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when selecting a recrystallization solvent for 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone?
The ideal solvent for this compound must satisfy several key criteria rooted in its molecular structure. The presence of a hydroxyl (-OH), a nitro (-NO2), and a carbonyl (C=O) group makes the molecule quite polar. Therefore, solvent selection should be guided by the "like dissolves like" principle.[1]
An optimal solvent should exhibit a steep solubility curve:
High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should drop significantly, allowing for maximum recovery of the purified crystals.[1]
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot gravity filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[1]
Chemical Inertness: The solvent must not react with the compound.[1]
Given the compound's polarity, polar solvents are the logical starting point. Alcohols, in particular, are often effective for nitro-aromatic compounds.[1]
Q2: Which single solvents are recommended as a starting point, and when is a mixed-solvent system necessary?
For a polar compound like 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone, good single-solvent candidates to investigate include ethanol, methanol, and acetone.[2] These solvents are capable of hydrogen bonding and have polarities suitable for dissolving the target molecule at higher temperatures.
A mixed-solvent system becomes necessary when no single solvent provides the ideal solubility profile.[1] This is a common and powerful technique, particularly when your compound is excessively soluble in one solvent (even when cold) and poorly soluble in another.[1] The strategy involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then carefully adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the point of saturation).
A common and effective mixed system for polar compounds like this is Ethanol/Water . In this pair, ethanol is the "good" solvent, and water is the "anti-solvent."[3]
Solvent System
Role of Solvents
Suitability for 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
Ethanol
Single Solvent
Good. A strong candidate due to its polarity and ability to dissolve many substituted acetophenones.
Methanol
Single Solvent
Good. Similar to ethanol, a good starting point for solubility screening.[2]
Acetone
Single Solvent
Fair to Good. Its high polarity makes it a good solvent, but it may be too effective, leading to lower recovery.[2]
Water
Single Solvent
Poor. Unlikely to dissolve this organic compound sufficiently, even when hot.[4]
Hexane
Single Solvent
Poor. A non-polar solvent, unsuitable for this polar molecule.
Ethanol/Water
Mixed System
Excellent. A highly recommended system. Ethanol dissolves the compound, and the addition of water as an anti-solvent induces crystallization.[3]
Acetone/Hexane
Mixed System
Good. Acetone acts as the "good" solvent, with hexane as the "bad" solvent. This can be a very effective pairing.[3]
Standard Operating Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol provides a robust method for purifying 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone.
Safety First: Always perform this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the "good" solvent (95% ethanol) portion-wise while heating the mixture gently on a hotplate. Add just enough hot ethanol to completely dissolve the solid. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[5]
Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat and add a small amount (a spatula tip) of activated charcoal.[6] Swirl the mixture and gently boil for a few minutes. The charcoal adsorbs colored impurities.[7]
Hot Gravity Filtration (if charcoal was used): If you added charcoal or if there are insoluble impurities, you must perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents the product from crystallizing prematurely on the funnel.[6]
Induce Saturation: While the ethanol solution is still hot, add the "anti-solvent" (water) dropwise with constant swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the turbidity, resulting in a clear, saturated solution.
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to remove any remaining soluble impurities. Using ice-cold solvent is essential to prevent the loss of your purified product.[1][5]
Drying: Dry the crystals completely to remove residual solvent. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Caption: General workflow for mixed-solvent recrystallization.
Troubleshooting Guide
Q3: My compound has separated as an oil instead of crystals ("oiling out"). What happened and how can I fix it?
"Oiling out" is a common problem, especially with nitro-aromatic compounds.[1] It occurs when the solid comes out of solution at a temperature above its melting point. This can be caused by:
High Impurity Concentration: A significant amount of impurity can depress the melting point of your compound.
Rapid Cooling: If the solution cools too quickly, the compound may not have time to form an ordered crystal lattice.
Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound.[1]
Solution:
Re-heat the solution until the oil completely redissolves.[1][8]
Add a small amount of additional "good" solvent (e.g., ethanol) to increase the volume and lower the saturation point.[8]
Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hotplate with the heat turned off to slow the cooling rate.[9] This favors the formation of crystals over oil.[1]
Q4: The solution has cooled, but no crystals have formed. What should I do?
This is typically a sign that your solution is not saturated, most often because too much solvent was used initially.[9]
Solutions (in order of preference):
Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a clean glass rod.[1][9] The microscopic scratches on the glass provide a surface for crystals to begin forming (nucleation).[1]
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This will act as a template for crystal growth.[5]
Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off a portion of the solvent.[8][9] This will increase the concentration of your compound. Let it cool again slowly. Be careful not to boil off too much, or the compound may crash out of solution too quickly.
Last Resort: If crystallization remains impossible, you can recover the crude solid by removing all the solvent on a rotary evaporator and attempting the recrystallization again with a different solvent system.[8][9]
Q5: My final yield is very low. What are the most likely causes?
A low yield is disappointing but often correctable. The most common reasons are:
Using Too Much Solvent: This is the most frequent cause.[1][9] A significant portion of your product will remain dissolved in the mother liquor even when cold.
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a substantial amount of product. Ensure your funnel and receiving flask are pre-heated.
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.[1][5]
Incomplete Crystallization: Not allowing the solution to cool for a sufficient time in the ice bath will result in less product crystallizing out.
Q6: My "purified" crystals are still colored. How can I improve this?
Colored impurities can sometimes co-crystallize with the product.
Use Activated Charcoal: The most effective method is to use activated charcoal (also known as decolorizing carbon) as described in the protocol.[6][7] The charcoal has a high surface area that adsorbs large, colored, conjugated molecules. It is crucial to perform a hot gravity filtration after using charcoal to remove it; otherwise, your product will be contaminated with fine black particles.
Ensure Slow Cooling: Rapid crystal growth can trap impurities within the crystal lattice.[7] If your crystals form too quickly, re-heat the solution, add a little more solvent, and cool it more slowly.[7]
Technical Support Center: Troubleshooting Condensation Reactions of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the low reactivity of 1-(4-Chloro-2-hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the low reactivity of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone in condensation reactions, a common challenge in the synthesis of chalcones and other related compounds.[1][2][3][4][5] This resource offers practical, field-proven insights to help you overcome synthetic hurdles and achieve your desired outcomes.
Understanding the Challenge: The Intrinsic Reactivity of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone
The structure of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone presents a unique combination of electronic and steric factors that can significantly diminish its reactivity in base-catalyzed condensation reactions like the Claisen-Schmidt condensation.[6][7][8][9][10]
Electron-Withdrawing Groups: The presence of both a chloro and a nitro group on the phenyl ring has a strong deactivating effect.[11][12][13] These groups pull electron density away from the aromatic ring through inductive and resonance effects, making the carbonyl carbon of the ethanone moiety less electrophilic.[11][14] Consequently, the formation of the enolate, a critical step in the condensation mechanism, is less favorable.[10][15]
Steric Hindrance: The substituents on the aromatic ring, particularly the ortho-hydroxyl group, can sterically hinder the approach of the nucleophile to the carbonyl carbon. This steric crowding can slow down the reaction rate or even prevent the reaction from occurring under standard conditions.[16]
Troubleshooting Guide: Addressing Low Reactivity
This section provides a structured approach to diagnosing and resolving common issues encountered during the condensation of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone.
Question: Why is my condensation reaction with 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone proceeding slowly or not at all?
Answer: The low yield or failure of the reaction can often be attributed to several factors, primarily related to the choice of base, solvent, and reaction temperature. The inherent electronic and steric properties of the starting material necessitate carefully optimized conditions.
Below is a logical workflow to troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for low reactivity.
Step 1: Evaluate Base Strength and Type
The choice of base is critical in a Claisen-Schmidt condensation.[17] It must be strong enough to deprotonate the α-carbon of the ketone to form the enolate ion, which then acts as the nucleophile.[16]
Possible Issues & Solutions:
Problem
Possible Cause
Recommended Solution
No or minimal reaction
The base is not strong enough to efficiently generate the enolate from the deactivated acetophenone.
Switch to a stronger base. If you are using a weaker base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK). For extremely challenging cases, a very strong base like lithium diisopropylamide (LDA) may be necessary, although this may require anhydrous conditions and careful temperature control.[16]
Side reactions observed
The base is too strong or is not sterically hindered, leading to side reactions such as the Cannizzaro reaction with the aldehyde.
Use a sterically hindered base like potassium tert-butoxide. Slowly adding the base to the reaction mixture can also help minimize side reactions by keeping the instantaneous concentration of the base low.[16]
Experimental Protocol: Base Screening
Setup: In separate, dry round-bottom flasks, dissolve 1 mmol of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone and 1.1 mmol of the aromatic aldehyde in 10 mL of a suitable solvent (e.g., anhydrous ethanol).
Base Addition: To each flask, add 1.2 mmol of a different base (e.g., NaOH, KOH, NaOEt, t-BuOK) at room temperature.
Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1, 2, 4, and 24 hours).
Analysis: Compare the TLC plates to identify the base that gives the highest conversion to the desired chalcone product with the fewest side products.
Step 2: Assess Solvent Effects
The solvent plays a crucial role in stabilizing the reactants, intermediates, and transition states of the reaction.[18][19][20] The polarity of the solvent can significantly influence the reaction rate.[18]
Possible Issues & Solutions:
Problem
Possible Cause
Recommended Solution
Slow reaction rate
The solvent is not effectively solvating the transition state of the reaction. Protic solvents like methanol or ethanol can hydrogen bond with the enolate, reducing its nucleophilicity.
Switch to a polar aprotic solvent. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) can accelerate the reaction by effectively solvating the cation of the base and leaving the enolate anion more "naked" and reactive.[21]
Poor solubility of reactants
Reactants are not fully dissolved, leading to a heterogeneous mixture and a slower reaction rate.
Choose a solvent in which all reactants are fully soluble. A solvent mixture may also be effective.
Experimental Protocol: Solvent Screening
Setup: In separate, dry round-bottom flasks, dissolve 1 mmol of 1-(4-Chloro-2-hydroxy-5-nitro-phenyl)-ethanone and 1.1 mmol of the aromatic aldehyde in 10 mL of different solvents (e.g., ethanol, methanol, DMF, DMSO, THF).
Reaction Initiation: Add 1.2 mmol of the optimized base from Step 1 to each flask.
Monitoring: Stir the reactions at a constant temperature and monitor their progress by TLC.
Analysis: Identify the solvent that provides the fastest reaction rate and the cleanest product profile.
Step 3: Optimize Reaction Temperature
Temperature is a key parameter that can be adjusted to increase the reaction rate. However, higher temperatures can also promote side reactions.
Possible Issues & Solutions:
Problem
Possible Cause
Recommended Solution
Reaction is too slow at room temperature
Insufficient thermal energy to overcome the activation energy barrier.
Gradually increase the reaction temperature. Refluxing the reaction mixture in a suitable solvent may be necessary. Start with a moderate temperature (e.g., 50-60 °C) and increase if necessary.
Formation of multiple products
High temperatures are promoting side reactions or decomposition of the product.
Run the reaction at a lower temperature for a longer period. Sometimes, cooling the reaction in an ice bath can improve selectivity.
Step 4: Verify Reagent Purity and Stoichiometry
The quality of your starting materials and their molar ratios can significantly impact the outcome of the reaction.
Possible Issues & Solutions:
Problem
Possible Cause
Recommended Solution
Low yield or no reaction
Impure or wet reagents and solvents. Water can quench the base, rendering it inactive.[16]
Ensure all reagents are of high purity and that solvents are anhydrous, especially when using moisture-sensitive bases.[16]
Incomplete conversion
Incorrect stoichiometry of reactants.
Carefully measure the molar ratios of the reactants. A slight excess of the aldehyde (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the ketone.
Frequently Asked Questions (FAQs)
Q1: Can I use an acid catalyst for this condensation reaction?
A1: While acid-catalyzed aldol-type condensations are possible, base catalysis is generally preferred for the Claisen-Schmidt reaction.[15] Acidic conditions can lead to side reactions, such as Friedel-Crafts type reactions with the aromatic aldehyde, which can lower the yield and purity of the desired product.[15]
Q2: My product is an oil and won't solidify. How can I isolate it?
A2: Oily products can be challenging to handle. Vigorous stirring of the reaction mixture can sometimes induce crystallization.[16] If that fails, you may need to perform an aqueous workup followed by extraction with an organic solvent. The product can then be purified by column chromatography.
Q3: Are there any alternative methods to promote this condensation?
A3: Yes, several alternative methods have been reported to improve the efficiency of Claisen-Schmidt condensations. These include the use of solid-supported catalysts, such as hydrotalcites, which can offer advantages in terms of ease of separation and recyclability.[22][23] Microwave-assisted synthesis and solvent-free reaction conditions have also been shown to accelerate the reaction and improve yields in some cases.[24][25][26]
Mechanistic Insight: The Claisen-Schmidt Condensation
A deeper understanding of the reaction mechanism can aid in troubleshooting. The base-catalyzed Claisen-Schmidt condensation proceeds through the following key steps:
Caption: Key steps in the Claisen-Schmidt condensation.
The formation of the enolate is often the rate-determining step. The electronic deactivation of the acetophenone derivative makes this step particularly challenging, which is why a sufficiently strong base is paramount for the success of the reaction.
References
Qiu, X., Li, S., & SHI, A.-R. (n.d.). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone.
Quora. (2019).
BenchChem. (2025).
Wisdom Library. (2025). Standard Claisen-Schmidt condensation reaction: Significance and symbolism.
ResearchGate. (n.d.).
American Chemical Society. (n.d.).
Taylor & Francis. (n.d.).
Climent, M., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest.
ResearchGate. (2013).
Chemistry LibreTexts. (2022). 16.
University of Calgary. (n.d.). Ch 8 : Solvent Effects.
Kamal, A., et al. (n.d.). Synthesis of Chalcones with Anticancer Activities. PMC - NIH.